molecular formula C25H27NO4D6 B602512 N-Acetyl Norgestimate-d6 CAS No. 1263195-02-3

N-Acetyl Norgestimate-d6

Cat. No. B602512
M. Wt: 417.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Norgestimate-d6 is the deuterium labeled N-Acetyl Norgestimate . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular formula of N-Acetyl Norgestimate-d6 is C25H27D6NO4 . The molecular weight is 417.57 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

N-Acetyl Norgestimate-d6 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular formula of N-Acetyl Norgestimate-d6 is C25H27D6NO4 . The molecular weight is 417.57 .

Scientific Research Applications

Quantitative Analysis in Pharmacokinetics

  • Bioequivalence and Pharmacokinetics Studies : N-Acetyl Norgestimate-d6, as an internal standard, facilitates the estimation of 17-desacetyl norgestimate in human plasma. This is critical in bioequivalence studies and pharmacokinetic parameter determination. Such research was conducted using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) methods, showcasing its utility in precise drug quantification and analysis (Saxena et al., 2014).

Metabolic Understanding and Drug Efficacy

  • Metabolic Pathway Exploration : Understanding the metabolic pathways of drugs like Norgestimate is crucial for assessing efficacy and safety. Studies have shown that norgestimate undergoes various in vivo and in vitro metabolic conversions, producing metabolites like levonorgestrel acetate and levonorgestrel oxime. These insights are pivotal in the clinical application of such drugs (Kuhnz et al., 1994).

Technological Advancements in Assay Methods

  • Development of Advanced Assay Methods : The use of N-Acetyl Norgestimate-d6 has facilitated the development of advanced UPLC-MS/MS methods for the simultaneous quantitation of ethinyl estradiol, norgestimate, and 17-Desacetyl norgestimate in human plasma. This represents a significant advancement in the analytical capabilities for bioequivalence studies of oral contraceptive tablets (Huang et al., 2016).

Receptor Activity and Drug Action

  • Progestin Receptor Binding and Action : Research on Norgestimate, a key component in some contraceptives, indicates that its metabolites actively bind to progesterone receptors. Understanding this receptor activity is essential for predicting the gestagenic potency and therapeutic effectiveness of drugs containing norgestimate (Juchem et al., 1993).

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLHCJCKDYVRNJ-SPCVQPNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=NOC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Norgestimate D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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